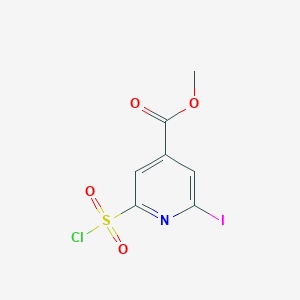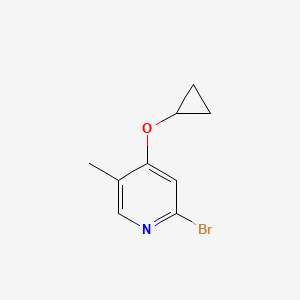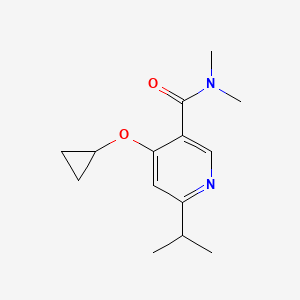
2-Chloro-3-fluoro-5-isocyanatopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-fluoro-5-isocyanatopyridine is a heterocyclic organic compound that contains both chlorine and fluorine atoms attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-5-isocyanatopyridine typically involves the introduction of chlorine, fluorine, and isocyanate groups onto a pyridine ring. One common method is the reaction of 2-chloro-3-fluoropyridine with phosgene to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to handle hazardous reagents like phosgene safely.
化学反応の分析
Types of Reactions: 2-Chloro-3-fluoro-5-isocyanatopyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic addition: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Electrophilic addition: Alcohols or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution reactions: Formation of substituted pyridines.
Addition reactions: Formation of ureas, carbamates, or other derivatives.
Oxidation/reduction: Formation of oxidized or reduced pyridine derivatives.
科学的研究の応用
2-Chloro-3-fluoro-5-isocyanatopyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Chloro-3-fluoro-5-isocyanatopyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The isocyanate group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The chlorine and fluorine atoms can also influence the compound’s reactivity and binding affinity.
類似化合物との比較
- 2-Chloro-5-isocyanatopyridine
- 3-Fluoro-5-isocyanatopyridine
- 2-Chloro-3-fluoropyridine
Comparison: 2-Chloro-3-fluoro-5-isocyanatopyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to 2-Chloro-5-isocyanatopyridine, the additional fluorine atom in this compound can enhance its electron-withdrawing effects, potentially leading to different reactivity patterns and biological interactions.
特性
分子式 |
C6H2ClFN2O |
|---|---|
分子量 |
172.54 g/mol |
IUPAC名 |
2-chloro-3-fluoro-5-isocyanatopyridine |
InChI |
InChI=1S/C6H2ClFN2O/c7-6-5(8)1-4(2-9-6)10-3-11/h1-2H |
InChIキー |
DIHQKTNZRDMWHY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1F)Cl)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



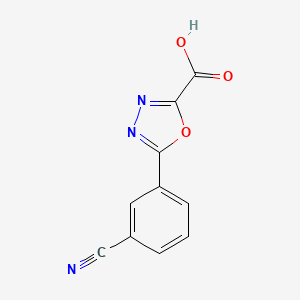
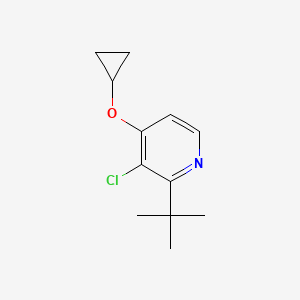
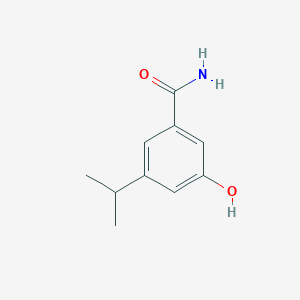
![[2-(Benzylamino)pyrimidin-5-YL]boronic acid](/img/structure/B14845033.png)

![2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one](/img/structure/B14845044.png)

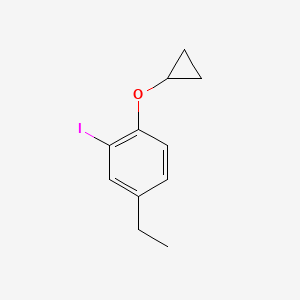
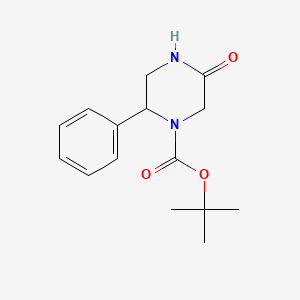
![[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid](/img/structure/B14845084.png)
